2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Synthesis and Structural Analysis
One primary application of "2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-" derivatives is in the synthesis and structural analysis of organic compounds. For instance, studies have focused on elucidating the structural characteristics and synthesis pathways of related bromophenol derivatives. These compounds, derived from natural sources such as red algae, have been examined for their potential applications in medicinal chemistry and materials science due to their unique structural features (Zhao et al., 2004).
Optical and Electronic Properties
The compound and its derivatives have been studied for their optical and electronic properties, which are crucial for applications in materials science, particularly in the development of organic semiconductor devices. Research into chalcone derivatives, for instance, has explored their linear optical, second and third-order nonlinear optical (NLO) properties, and their potential as materials in semiconductor devices due to their charge transport capabilities (Shkir et al., 2019).
Antimicrobial Activities
Another significant area of application is in the evaluation of antimicrobial activities. Bromophenol derivatives, related to "2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-," isolated from marine algae have been tested for their effectiveness against various strains of bacteria. These compounds exhibit potential as natural sources of new antibacterial agents (Xu et al., 2003).
Molecular Docking and Drug Discovery
The structural and spectral properties of this compound and its derivatives have also been analyzed through molecular docking studies, focusing on their interaction with biological targets such as protease kinases. These studies contribute to the drug discovery process by identifying potential inhibitory compounds against specific biological targets (H. et al., 2021).
Materials Science and Solar Cell Applications
Research into the applications of this compound extends into materials science, particularly in the development of organic solar cells. The compound's derivatives have been incorporated into polythiophene/fullerene solar cells, showing the influence of blend composition and annealing on the cells' efficiency. This highlights the compound's role in optimizing organic photovoltaic materials for better solar energy conversion (Kim et al., 2005).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken while handling the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSEIMPHBCIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342901 |
Source
|
Record name | 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- | |
CAS RN |
92873-00-2 |
Source
|
Record name | 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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